Lower Computed Lipophilicity (XLogP3‑AA) Compared with the Benzonitrile Analog
The target compound exhibits an XLogP3‑AA of 1.3, which is 0.2 log units lower than that of the closely related 4‑(4‑aminopyridin‑3‑yl)benzonitrile (XLogP3‑AA = 1.5) [1][2]. This modest reduction in lipophilicity is expected to favor higher aqueous solubility and lower non‑specific protein binding, two parameters that influence both assay reproducibility and downstream lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 4‑(4‑aminopyridin‑3‑yl)benzonitrile: 1.5 |
| Quantified Difference | Δ = −0.2 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A lower logP can translate to improved solubility and reduced off-target binding, making the target compound a more suitable starting point for medicinal chemistry campaigns where physicochemical profiles are critical.
- [1] PubChem. 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide. CID 39847473. 2025. View Source
- [2] PubChem. 4-(4-Aminopyridin-3-yl)benzonitrile. CID 71303097. 2025. View Source
